molecular formula C8H9ClN2 B1313825 3-aminoindole HCl CAS No. 57778-93-5

3-aminoindole HCl

Cat. No.: B1313825
CAS No.: 57778-93-5
M. Wt: 168.62 g/mol
InChI Key: NAJOKFIOBSENCX-UHFFFAOYSA-N
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Description

3-Aminoindole hydrochloride is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. The indole nucleus is a common structural motif in many natural products and pharmaceuticals. 3-Aminoindole hydrochloride is known for its biological activities and is used in various scientific research applications.

Mechanism of Action

Target of Action

Indole derivatives, which include 3-aminoindole, have been found to bind with high affinity to multiple receptors . These compounds have demonstrated a wide range of biological activities, suggesting that they interact with various cellular targets .

Mode of Action

It’s known that the compound is synthesized through a reaction between indoles and nitrostyrene in the presence of phosphorous acid . This reaction results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be transformed into corresponding aminated indoles . The interaction of 3-aminoindole with its targets likely involves similar chemical reactions.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-aminoindole HCl may affect a variety of biochemical pathways.

Result of Action

Indole derivatives have been found to demonstrate a wide range of biological activities , suggesting that this compound could have various effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a reaction that occurs in the presence of phosphorous acid . Additionally, 3-aminoindole is sensitive to light and air and tends to undergo oxidative dimerization and other types of decomposition reactions . These factors could potentially affect the compound’s action and stability.

Biochemical Analysis

Biochemical Properties

3-Aminoindole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in the synthesis and degradation of neurotransmitters, such as tryptophan hydroxylase and monoamine oxidase. These interactions are crucial as they can influence the levels of neurotransmitters like serotonin and melatonin, thereby affecting mood and sleep patterns .

Cellular Effects

3-Aminoindole hydrochloride has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, 3-aminoindole hydrochloride can alter gene expression by acting as a ligand for certain transcription factors, thereby influencing the transcription of genes involved in cell growth and apoptosis .

Molecular Mechanism

The molecular mechanism of 3-aminoindole hydrochloride involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic implications for conditions like depression and anxiety . Additionally, 3-aminoindole hydrochloride can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-aminoindole hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 3-aminoindole hydrochloride can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-aminoindole hydrochloride vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

3-Aminoindole hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, which are involved in the metabolism of tryptophan and other amino acids . These interactions can affect metabolic flux and the levels of various metabolites, including neurotransmitters and their precursors .

Transport and Distribution

The transport and distribution of 3-aminoindole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amino acid transporters and can bind to plasma proteins for distribution in the bloodstream . These interactions influence the compound’s localization and accumulation in different tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

3-Aminoindole hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-aminoindole hydrochloride involves the reaction of indole with nitrostyrene in the presence of phosphorous acid. This reaction results in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be transformed into aminated indoles by reacting with hydrazine hydrate under microwave-assisted heating .

Another method involves the reduction of 3-nitroindole to 3-aminoindole, followed by the formation of its hydrochloride salt. This reduction can be achieved using various reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

Industrial production of 3-aminoindole hydrochloride typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of microwave-assisted heating and efficient reducing agents can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Aminoindole hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Oxidation of 3-aminoindole can lead to the formation of quinonoid structures.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Aminated indoles.

    Substitution: Acylated and sulfonated indole derivatives.

Scientific Research Applications

3-Aminoindole hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoindole: Similar structure but with the amino group at the 2-position.

    5-Aminoindole: Amino group at the 5-position.

    6-Aminoindole: Amino group at the 6-position.

Uniqueness

3-Aminoindole hydrochloride is unique due to its specific position of the amino group, which influences its reactivity and biological activity. The position of the amino group can affect the compound’s ability to interact with different molecular targets, making it distinct from other aminoindole derivatives .

Properties

IUPAC Name

1H-indol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJOKFIOBSENCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482100
Record name 3-aminoindole HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57778-93-5
Record name 3-aminoindole HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indol-3-amine hydrochloride
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